

# TDI-011536: A Technical Guide to the Potent Lats Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**TDI-011536** is a potent and selective small molecule inhibitor of Large Tumor Suppressor Kinases 1 and 2 (Lats1/2), the terminal kinases in the Hippo signaling pathway. By inhibiting Lats kinases, **TDI-011536** prevents the phosphorylation of the transcriptional co-activators Yesassociated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ). This leads to the nuclear translocation of YAP/TAZ, where they associate with TEAD transcription factors to promote gene expression programs involved in cell proliferation and tissue regeneration. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental evaluation of **TDI-011536**, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

# Core Mechanism of Action: Inhibition of the Hippo Pathway

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][2] In its active state, a kinase cascade involving MST1/2 and Lats1/2 leads to the phosphorylation of YAP and TAZ.[2][3] This phosphorylation event promotes the cytoplasmic retention and subsequent degradation of YAP/TAZ, thereby preventing their nuclear entry and transcriptional activity.[4]







**TDI-011536** functions as an ATP-competitive inhibitor of Lats1/2 kinases.[5] By blocking the catalytic activity of Lats1/2, **TDI-011536** prevents the phosphorylation of YAP at key serine residues (e.g., S127).[6][7] This allows dephosphorylated YAP to accumulate in the nucleus, bind to TEAD transcription factors, and initiate the transcription of target genes that drive cell proliferation and regeneration.[6][8]









Click to download full resolution via product page

Hippo Signaling Pathway and TDI-011536 Mechanism of Action.



## **Quantitative Data Presentation**

The efficacy of **TDI-011536** has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

**Table 1: In Vitro Potency and Efficacy** 

| Parameter                        | Value            | Cell Line/System        | Reference |
|----------------------------------|------------------|-------------------------|-----------|
| Lats1 IC50                       | 0.76 nM          | In vitro kinase assay   | [9]       |
| EC50 (YAP phosphorylation)       | 10 nM            | Cell-based assay        | [5]       |
| YAP Phosphorylation<br>Reduction | ~80% at 3 μM     | Human retinal organoids | [5]       |
| Proliferation of Müller<br>Glia  | Tenfold increase | Human retinal organoids | [6]       |

Table 2: In Vivo Efficacy in Mice (Intraperitoneal

**Administration**)

| Dosage    | Time Point | Organ              | Effect on pYAP           | Reference |
|-----------|------------|--------------------|--------------------------|-----------|
| 200 mg/kg | 2 hours    | Heart, Liver, Skin | Profound reduction       | [6][7]    |
| 200 mg/kg | 4 hours    | Heart, Liver, Skin | Profound reduction       | [6][7]    |
| 100 mg/kg | 4 hours    | Heart, Liver       | Maintained reduction     | [6][7]    |
| 100 mg/kg | 4 hours    | Skin               | No significant reduction | [6][7]    |
| 50 mg/kg  | 4 hours    | Heart, Liver, Skin | No significant reduction | [6][7]    |

## **Experimental Protocols**



This section provides detailed methodologies for key experiments used to characterize the function of **TDI-011536**.

## In Vitro Lats Kinase Inhibition Assay

This protocol describes a non-radioactive in vitro kinase assay to measure the inhibitory activity of **TDI-011536** on Lats1 kinase using YAP as a substrate.

#### Materials:

- Recombinant Lats1 kinase
- · Recombinant GST-YAP protein
- TDI-011536
- Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
- ATP
- Anti-phospho-YAP (S127) antibody
- Anti-GST antibody
- HRP-conjugated secondary antibody
- · Chemiluminescence substrate
- 96-well plates

#### Procedure:

- Prepare serial dilutions of **TDI-011536** in DMSO.
- In a 96-well plate, add Lats1 kinase, GST-YAP substrate, and TDI-011536 (or DMSO control) to the kinase buffer.
- Initiate the kinase reaction by adding ATP (e.g., 2 mM final concentration).



- Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
- Stop the reaction by adding SDS-PAGE loading buffer.
- Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% BSA in TBST.
- Incubate the membrane with primary antibodies against phospho-YAP (S127) and GST overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescence substrate and an imaging system.
- Quantify the band intensities to determine the IC50 value of **TDI-011536**.

## **Cellular Yap Phosphorylation Assay (Western Blot)**

This protocol details the procedure for assessing the effect of **TDI-011536** on YAP phosphorylation in cultured cells.

#### Materials:

- HEK293A cells (or other suitable cell line)
- Complete culture medium (e.g., DMEM with 10% FBS)
- TDI-011536
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- · BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane



- Blocking buffer (5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-YAP (S127), anti-total-YAP, anti-GAPDH (loading control)
- HRP-conjugated secondary antibody
- Chemiluminescence substrate

#### Procedure:

- Seed HEK293A cells in 6-well plates and grow to 70-80% confluency.
- Treat the cells with various concentrations of TDI-011536 (or DMSO control) for a specified time (e.g., 24 hours).
- Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
- Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
- Determine the protein concentration of the supernatant using a BCA assay.
- Prepare protein samples with SDS-PAGE loading buffer and denature at 95°C for 5 minutes.
- Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescence substrate.
- Quantify the ratio of phospho-YAP to total YAP to determine the effect of TDI-011536.



### In Vivo Mouse Studies

This protocol outlines the procedure for intraperitoneal administration of **TDI-011536** to mice and subsequent tissue collection for analysis.

#### Materials:

- Swiss Webster mice (or other appropriate strain)
- TDI-011536
- Vehicle (e.g., 10% Kolliphor HS 15 in PBS)
- Syringes and needles (27-30 gauge)
- Surgical tools for dissection
- · Liquid nitrogen
- Tubes for tissue storage

#### Procedure:

- Prepare the dosing solution of **TDI-011536** in the vehicle.
- Administer TDI-011536 or vehicle to mice via intraperitoneal injection at the desired dosage (e.g., 50, 100, or 200 mg/kg).
- At specified time points post-injection (e.g., 2 or 4 hours), euthanize the mice according to approved protocols.
- Immediately dissect the target organs (e.g., heart, liver, skin).
- Snap-freeze the tissues in liquid nitrogen and store at -80°C for subsequent analysis (e.g., Western blot or RNA sequencing).

## **RNA Sequencing and Analysis**

## Foundational & Exploratory



This protocol describes the general workflow for analyzing changes in gene expression in tissues from **TDI-011536**-treated mice.

#### Materials:

- Frozen tissue samples
- RNA extraction kit (e.g., RNeasy Kit, Qiagen)
- DNase I
- RNA quality assessment tool (e.g., Bioanalyzer)
- RNA sequencing library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina)
- Next-generation sequencing platform (e.g., Illumina NovaSeq)

#### Procedure:

- Homogenize the frozen tissue samples.
- Extract total RNA using a commercial kit, including a DNase I treatment step to remove genomic DNA contamination.
- Assess the quality and quantity of the extracted RNA.
- Prepare RNA sequencing libraries from high-quality RNA samples according to the manufacturer's protocol. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
- Sequence the prepared libraries on a next-generation sequencing platform.
- Perform bioinformatic analysis of the sequencing data, including quality control, read alignment to a reference genome, and differential gene expression analysis between TDI-011536-treated and vehicle-treated groups.
- Perform gene set enrichment analysis (GSEA) to identify pathways and biological processes affected by TDI-011536 treatment, with a focus on YAP target genes.







Click to download full resolution via product page

**Experimental Workflow for TDI-011536 Characterization.** 

## Conclusion

**TDI-011536** is a valuable research tool for investigating the biological roles of the Hippo-Yap signaling pathway. Its high potency and demonstrated in vivo efficacy make it a promising candidate for further development in regenerative medicine. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute studies aimed at further elucidating the therapeutic potential of Lats kinase inhibition.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. bio.unipd.it [bio.unipd.it]
- 3. Frontiers | Generation and Staging of Human Retinal Organoids Based on Self-Formed Ectodermal Autonomous Multi-Zone System [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. origene.com [origene.com]
- 6. Retinal Organoids: Cultivation, Differentiation, and Transplantation PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] A simple and efficient method for generating human retinal organoids | Semantic Scholar [semanticscholar.org]
- 8. A simple and efficient method for generating human retinal organoids PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-radioactive LATS in vitro Kinase Assay PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [TDI-011536: A Technical Guide to the Potent Lats Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831577#tdi-011536-lats-kinase-inhibitor-function]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com